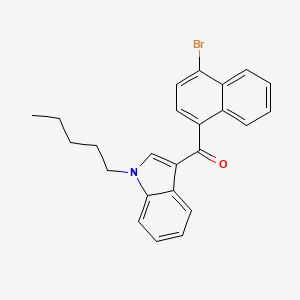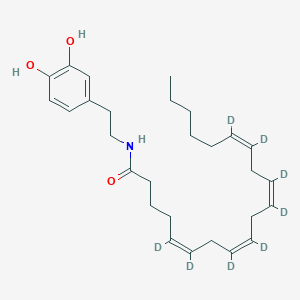
N-Arachidonoyl Dopamine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Arachidonoyl Dopamine-d8: is a deuterated form of N-arachidonoyl dopamine, an endocannabinoid that acts as an agonist for the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) ion channel . This compound is primarily used as an internal standard in mass spectrometry for the quantification of N-arachidonoyl dopamine .
Mechanism of Action
Target of Action
N-Arachidonoyl Dopamine (NADA) is an endocannabinoid that primarily targets the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system . The TRPV1 ion channel, on the other hand, is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .
Mode of Action
NADA acts as an agonist for both the CB1 receptor and the TRPV1 ion channel . As an agonist, it binds to these receptors and activates them, leading to a series of intracellular events. For instance, the activation of the CB1 receptor can lead to the inhibition of adenylyl cyclase, modulation of mitogen-activated protein kinase (MAPK), activation of inwardly rectifying potassium channels, and inhibition of calcium channels .
Biochemical Pathways
It is known that nada plays a significant role in nociception and inflammation in the central and peripheral nervous system . It has been shown to exert protective and antioxidative properties in microglial cell cultures, cortical neurons, and organotypical hippocampal slice cultures .
Pharmacokinetics
It is known that nada is present in very low concentrations in the brain .
Result of Action
NADA has been found to play a regulatory role in both the peripheral and central nervous systems, and displays antioxidant and neuroprotectant properties . It has also been implicated in smooth muscle contraction and vasorelaxation in blood vessels . Additionally, NADA has been observed to suppress inflammatory activation of human Jurkat T cells and to inhibit the release of prostaglandin E2 (PGE2) from lipopolysaccharide (LPS)-activated astrocytes, microglia, and mouse brain ECs .
Action Environment
The action of NADA can be influenced by various environmental factors. For instance, chronic sleep disruption (CSD) has been found to decrease the level of NADA in the thalamic reticular nucleus (TRN), leading to decreased CB1 receptor activity in the TRN . This decrease in NADA signaling in the TRN is critical for CSD-induced hyperalgesia .
Biochemical Analysis
Biochemical Properties
N-Arachidonoyl Dopamine-d8 plays a crucial role in biochemical reactions by acting as an agonist for cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) ion channels . The interaction with CB1 receptors is significant for its involvement in modulating neurotransmitter release, while its activation of TRPV1 channels is associated with the regulation of pain and inflammation . Additionally, this compound interacts with enzymes such as fatty acid amide hydrolase (FAAH), which is responsible for its degradation into arachidonic acid and dopamine . This interaction highlights its role in the endocannabinoid system and its potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by activating CB1 receptors, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic adenosine monophosphate (cAMP) levels . This modulation affects neurotransmitter release and synaptic plasticity. In immune cells, this compound suppresses inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . Furthermore, it has been shown to promote the resolution of inflammation in endothelial cells by modulating the expression of adhesion molecules and reducing leukocyte adhesion .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CB1 receptors and TRPV1 ion channels . Upon binding to CB1 receptors, it activates G-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels . This results in the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway . In addition, this compound activates TRPV1 channels, which are involved in the transduction of noxious heat and pain signals . This activation leads to the influx of calcium ions and the subsequent release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur through enzymatic hydrolysis by FAAH . Long-term studies have shown that this compound can exert sustained anti-inflammatory and neuroprotective effects in vitro and in vivo . Its efficacy may decrease over time due to metabolic degradation and the development of tolerance in certain cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to produce analgesic and anti-inflammatory effects without significant adverse effects . At higher doses, this compound can induce hypothermia, catalepsy, and hypo-locomotion, which are characteristic of cannabinoid receptor activation . Toxicity studies have indicated that extremely high doses may lead to adverse effects such as hepatotoxicity and immunosuppression . Therefore, careful dosage optimization is essential for its therapeutic application.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as FAAH . FAAH hydrolyzes this compound into arachidonic acid and dopamine, which can then enter various metabolic pathways . Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which play roles in inflammation and immune responses . Dopamine, on the other hand, is a neurotransmitter involved in the regulation of mood, reward, and motor functions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters such as fatty acid-binding proteins (FABPs) and albumin, which facilitate its distribution to various cellular compartments . The compound is known to accumulate in lipid-rich tissues, including the brain, where it exerts its effects on neuronal and glial cells . Its distribution is also influenced by its binding affinity to CB1 receptors and TRPV1 channels, which are predominantly expressed in the central nervous system and peripheral tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane and intracellular organelles such as the endoplasmic reticulum and mitochondria . Its localization is influenced by post-translational modifications and targeting signals that direct it to specific compartments . Within the plasma membrane, this compound interacts with CB1 receptors and TRPV1 channels, modulating their activity and downstream signaling pathways . In intracellular organelles, it may influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-arachidonoyl dopamine-d8 involves the incorporation of deuterium atoms at specific positions on the molecule. The general synthetic route includes:
Preparation of Arachidonic Acid-d8: This involves the deuteration of arachidonic acid at the 5, 6, 8, 9, 11, 12, 14, and 15 positions.
Amidation Reaction: The deuterated arachidonic acid is then reacted with dopamine under amidation conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of arachidonic acid.
Efficient Amidation: Optimized amidation reactions to ensure high yield and purity.
Purification: Advanced purification techniques such as chromatography to achieve ≥99% purity.
Chemical Reactions Analysis
Types of Reactions
N-arachidonoyl dopamine-d8 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the catechol moiety of the dopamine part of the molecule.
Reduction: Reduction reactions can target the double bonds in the arachidonic acid chain.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the dopamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives of the arachidonic acid chain.
Substitution: Halogenated derivatives of the dopamine moiety.
Scientific Research Applications
N-arachidonoyl dopamine-d8 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of N-arachidonoyl dopamine.
Medicine: Investigated for its potential therapeutic effects in pain management and neuroprotection.
Industry: Utilized in the development of analytical methods for the detection and quantification of endocannabinoids.
Comparison with Similar Compounds
Similar Compounds
N-arachidonoyl dopamine (NADA): The non-deuterated form, also an agonist for CB1 and TRPV1.
Anandamide (AEA): Another endocannabinoid with similar receptor targets but different physiological effects.
2-Arachidonoylglycerol (2-AG): Another major endocannabinoid with overlapping but distinct roles compared to NADA.
Uniqueness
N-arachidonoyl dopamine-d8 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. This allows for more accurate quantification of N-arachidonoyl dopamine in various biological samples .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVPIAAVGAWJNQ-FBFLGLDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
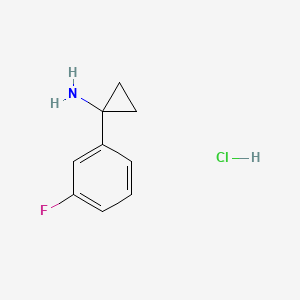
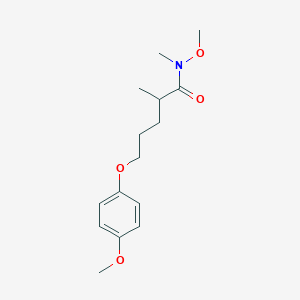
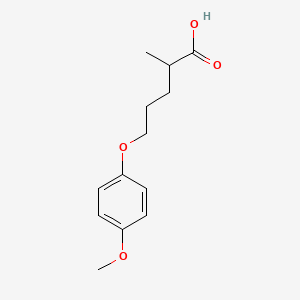
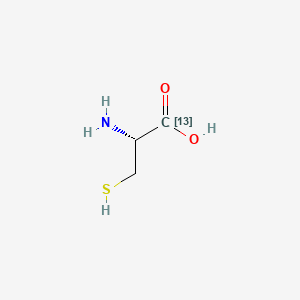
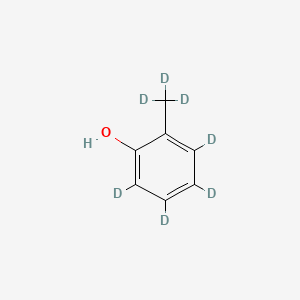
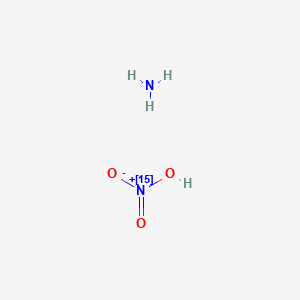
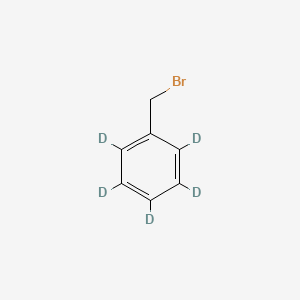
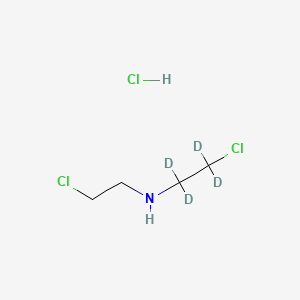
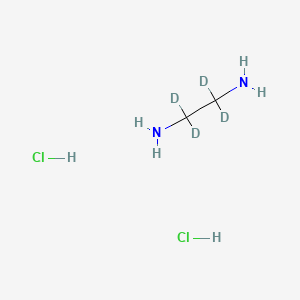
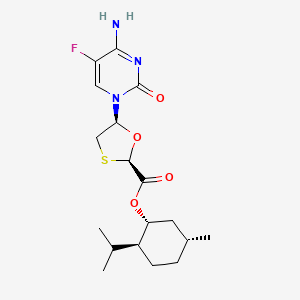
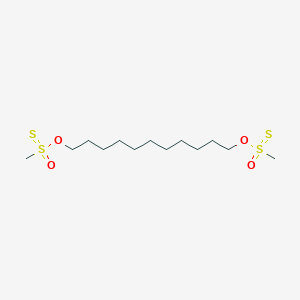
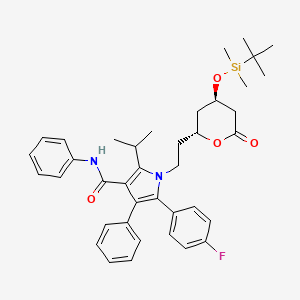
![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
